molecular formula C6H8N2O3 B2746662 ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate CAS No. 99115-76-1

ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B2746662
CAS No.: 99115-76-1
M. Wt: 156.141
InChI Key: FTVCASSWGUDZNM-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O3 It is a pyrazole derivative, characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine monohydrochloride with 2-butenedioic acid, 2-hydroxy-, 1,4-diethyl ester, sodium salt (1:1), (2Z)- . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can produce other related compounds.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific functional groups and potential applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.

Properties

IUPAC Name

ethyl 5-oxo-1,4-dihydropyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVCASSWGUDZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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